A Technical Guide to Fmoc-Asp(OFm)-OH: Properties, Structure, and Application in Peptide Synthesis
A Technical Guide to Fmoc-Asp(OFm)-OH: Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Fmoc-Asp(OFm)-OH, a critical reagent in modern peptide synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and peptide chemistry.
Core Chemical and Physical Properties
Fmoc-Asp(OFm)-OH is a derivative of aspartic acid where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected as a 9-fluorenylmethyl (OFm) ester. It is essential to distinguish between two commonly referenced compounds that may share similar nomenclature but differ in their specific structure, as indicated by their CAS numbers and molecular weights.
Table 1: Quantitative Data for Fmoc-Asp(OFm)-OH Derivatives
| Property | Fmoc-L-Asp(OFm)-OH | Fmoc-Asp-OFm |
| CAS Number | 608512-85-2[1] | 187671-16-5[2][3] |
| Molecular Formula | C₃₃H₂₇NO₆[1] | C₃₃H₂₇NO₆[2][3] |
| Molecular Weight | 491.3 g/mol [1] | 533.59 g/mol [2][3] |
| Appearance | White powder[1] | White powder[2] |
| Melting Point | Not available | 196-207 °C[2] |
| Optical Rotation | [a]D20 = -3 ± 1º (c=0.5 in MeOH)[1] | Not available |
| Purity (by HPLC) | ≥ 98%[1] | ≥ 98%[2] |
| Storage Conditions | 0-8 °C[1] | 0-8 °C[2] |
Solubility: Both derivatives are generally soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone[4][5].
Chemical Structure and Stereochemistry
The structure of Fmoc-Asp(OFm)-OH is characterized by three key components: the aspartic acid backbone, the base-labile Fmoc protecting group on the α-amine, and the OFm protecting group on the β-carboxyl side chain.
-
Aspartic Acid Core: A naturally occurring acidic amino acid. The L-enantiomer is the form typically used in the synthesis of peptides that mimic natural proteins.
-
Fmoc Group (9-Fluorenylmethyloxycarbonyl): This bulky, aromatic group is crucial for the widely used Fmoc-based solid-phase peptide synthesis (SPPS) strategy. Its key feature is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain[6].
-
OFm Group (9-Fluorenylmethyl ester): This protecting group shields the acidic side chain of the aspartic acid residue, preventing it from participating in unwanted side reactions during peptide synthesis. The OFm group is also base-labile and is typically removed during the final cleavage of the peptide from the solid support under acidic conditions.
The stereochemistry at the α-carbon of the aspartic acid core is of paramount importance, with the L-configuration being the natural and most commonly utilized form.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Asp(OFm)-OH is a key building block in the synthesis of peptides and proteins using Fmoc-SPPS[1][2]. This methodology allows for the efficient and controlled assembly of complex peptide chains on a solid support.
A significant challenge associated with the incorporation of aspartic acid residues in SPPS is the formation of an aspartimide byproduct[7]. This side reaction occurs through the cyclization of the aspartic acid side chain, which can lead to racemization and the formation of β-aspartyl peptides, impurities that are often difficult to separate from the desired product[7].
Strategies to Mitigate Aspartimide Formation:
-
Use of Sterically Hindered Protecting Groups: While OFm offers protection, other bulkier side-chain protecting groups like 3-methylpent-3-yl (Mpe) can provide greater steric hindrance to suppress aspartimide formation[8].
-
Modification of Deprotection Conditions: The addition of acidic additives like 0.1 M hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help buffer the basicity and reduce the incidence of this side reaction[9].
-
Backbone Protection: Protecting the amide nitrogen of the preceding amino acid with groups like 2-hydroxy-4-methoxybenzyl (Hmb) has been shown to completely eliminate aspartimide formation[7].
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving the use of Fmoc-Asp(OFm)-OH in peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for incorporating an Fmoc-Asp(OFm)-OH residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-Asp(OFm)-OH
-
Solid support resin (e.g., Rink Amide resin)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The solid support resin is swelled in DMF for at least one hour in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% piperidine in DMF solution for a specified time (e.g., 2 x 10 minutes)[9]. The resin is then thoroughly washed with DMF.
-
Amino Acid Coupling:
-
In a separate vial, Fmoc-Asp(OFm)-OH is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA)[9].
-
This activated amino acid solution is then added to the deprotected resin.
-
The coupling reaction is allowed to proceed for a set time (e.g., 1-2 hours) with agitation to ensure complete reaction[9].
-
The resin is then washed with DMF to remove any unreacted reagents.
-
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.
-
Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups (including the OFm group) are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours[10].
-
Peptide Precipitation: The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether, collected by centrifugation, and washed with cold ether to remove scavengers and dissolved protecting group fragments.
-
Lyophilization: The crude peptide is dried under vacuum (lyophilized) to yield a fluffy white powder.
HPLC Purification Protocol
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, often the initial mobile phase conditions.
-
Mobile Phase Preparation: Two mobile phases are typically used:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Separation:
-
The C18 column is equilibrated with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
The dissolved peptide sample is injected onto the column.
-
A linear gradient of increasing Mobile Phase B is applied to elute the peptide and impurities from the column. A typical gradient might be from 5% to 65% B over 30 minutes.
-
The elution is monitored by UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection: Fractions corresponding to the major peptide peak are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.
Mass Spectrometry Analysis
The molecular weight of the purified peptide is confirmed by mass spectrometry.
Procedure:
-
Sample Preparation: A small amount of the purified, lyophilized peptide is dissolved in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Analysis: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The instrument is operated in positive ion mode to detect the protonated molecular ion ([M+H]⁺) and potentially other charge states. The observed mass is then compared to the calculated theoretical mass of the peptide. Fragmentation analysis (MS/MS) can be performed to confirm the peptide sequence.
Visualization of Workflows
The following diagrams illustrate the key processes involved in the use of Fmoc-Asp(OFm)-OH in peptide synthesis.
Figure 1: General workflow for solid-phase peptide synthesis using Fmoc-Asp(OFm)-OH.
Figure 2: Mechanism of aspartimide formation during Fmoc-SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-asp-ofm | C33H27NO6 | CID 53229909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fmoc-Asp-OFm | 187671-16-5 [chemicalbook.com]
- 5. Fmoc-Asp-OFm | CAS:187671-16-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. nbinno.com [nbinno.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
